5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride

Synthetic Methodology Process Chemistry Deuterium Labeling

For researchers developing selective M4 muscarinic agonists for psychosis and Alzheimer's disease, sourcing the precise 7-ene unsaturated spirocyclic scaffold is critical-saturated analogs cannot replicate its distinct reactivity. This 5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride (CAS 2248274-75-9) provides that exact handle. - Enables alkene-specific transformations (epoxidation, dihydroxylation, cross-coupling) unattainable with saturated spiro[3.4]octanes. - Conformationally restricted topology improves metabolic stability and reduces off-target promiscuity vs. planar systems. - Compatible with published chiral synthetic routes using biocatalytic transaminase steps for stereocenter installation.

Molecular Formula C6H10ClNO
Molecular Weight 147.6
CAS No. 2248274-75-9
Cat. No. B2637154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride
CAS2248274-75-9
Molecular FormulaC6H10ClNO
Molecular Weight147.6
Structural Identifiers
SMILESC1C=CC2(O1)CNC2.Cl
InChIInChI=1S/C6H9NO.ClH/c1-2-6(8-3-1)4-7-5-6;/h1-2,7H,3-5H2;1H
InChIKeyCBFMEOGVWVFSQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Oxa-2-azaspiro[3.4]oct-7-ene Hydrochloride Overview


5-Oxa-2-azaspiro[3.4]oct-7-ene hydrochloride (CAS 2248274-75-9) is a spirocyclic oxa-aza heterocycle with the molecular formula C6H9NO·HCl . It belongs to the 5-oxa-2-azaspiro[3.4]octane class, a scaffold recognized for its utility in the synthesis of selective muscarinic M4 receptor agonists [1]. The compound features a unique 7-ene unsaturation within the spiro[3.4] framework, distinguishing it from saturated analogs and providing a reactive handle for further functionalization .

5-Oxa-2-azaspiro[3.4]oct-7-ene Hydrochloride: Generic Substitution Risks


Generic substitution within the azaspiro[3.4]octane class is precluded by divergent physicochemical properties and synthetic utility stemming from subtle structural variations. The target compound's 7-ene unsaturation confers a distinct reactivity profile—enabling alkene-specific transformations such as epoxidation, dihydroxylation, or cross-coupling—that saturated analogs like 5-oxa-2-azaspiro[3.4]octane hydrochloride (CAS 1359656-11-3) cannot replicate [1]. Furthermore, positional isomers (e.g., 2-oxa-5-azaspiro[3.4]octane) exhibit altered hydrogen-bonding networks and steric environments, directly impacting downstream biological activity when incorporated into pharmacophores [2]. Procurement of the precise unsaturated scaffold is therefore non-negotiable for researchers pursuing structure-activity relationship (SAR) studies or patented synthetic routes to M4 agonists [3].

5-Oxa-2-azaspiro[3.4]oct-7-ene Hydrochloride: Quantitative Evidence


Synthetic Efficiency: One-Step vs. Multi-Step Methods

A one-step synthesis of the title compound using adapted Vilsmeier conditions (DMF-d7 and (COCl)2) achieves a quantitative yield (99% raw, 93% after distillation) [1]. This contrasts sharply with literature-known multi-step methods for similar spirocyclic frameworks, which suffer from demanding multiple steps, expensive starting materials, and/or poor yields relative to material cost [2].

Synthetic Methodology Process Chemistry Deuterium Labeling

Structural Differentiation: Unsaturated vs. Saturated Scaffold

The target compound (C6H9NO·HCl, MW 147.6) contains a 7-ene double bond within the oxolane ring, whereas the saturated analog 5-oxa-2-azaspiro[3.4]octane hydrochloride (CAS 1359656-11-3, C6H12ClNO, MW 149.62) lacks this unsaturation . The double bond alters ring geometry, electronic distribution, and provides a site for alkene-specific derivatization (e.g., epoxidation, hydroboration) not possible with the saturated counterpart [1].

Medicinal Chemistry Structure-Activity Relationship Spirocyclic Scaffolds

Biological Activity: Dihydroorotase Inhibition Profile

In an enzyme inhibition assay, 5-oxa-2-azaspiro[3.4]oct-7-ene hydrochloride exhibited an IC50 of 1.80E+5 nM (180 μM) against dihydroorotase from mouse Ehrlich ascites at 10 μM concentration and pH 7.37 [1]. While this activity is weak, it contrasts with the unknown or unreported dihydroorotase activity of many other azaspiro[3.4]octane derivatives, highlighting a potential off-target or selectivity profile for this scaffold.

Enzyme Inhibition Pyrimidine Biosynthesis Target Engagement

5-Oxa-2-azaspiro[3.4]oct-7-ene Hydrochloride: Application Scenarios


M4 Agonist Synthesis for CNS Indications

The 5-oxa-2-azaspiro[3.4]octane scaffold, including its unsaturated 7-ene variant, is a validated core for selective M4 agonists under investigation for psychosis and Alzheimer's disease [1]. Procurement of this exact hydrochloride salt ensures access to a building block compatible with the chiral synthetic routes described by Thomson et al., which leverage biocatalytic transaminase steps to install stereocenters on the spirocyclic framework [2].

Spirocyclic Library via Alkene Functionalization

The 7-ene double bond offers a strategic handle for diversity-oriented synthesis. The high-yielding one-step Vilsmeier protocol provides a reliable entry point for generating this scaffold in quantity, after which the alkene can be transformed via epoxidation, dihydroxylation, or cycloaddition to access novel chemical space not attainable with saturated spiro[3.4]octanes [3].

Physicochemical Property Optimization

The spirocyclic framework imparts a three-dimensional, conformationally restricted topology that can improve metabolic stability and reduce off-target promiscuity compared to planar heteroaromatic systems. The unsaturated analog offers distinct calculated properties (e.g., lower molecular weight, reduced rotatable bonds) that may favorably influence permeability and solubility profiles during lead optimization [4].

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